3,4-Diiodo-5-methyl-1h-pyrazole

Catalog No.
S2835772
CAS No.
6715-87-3
M.F
C4H4I2N2
M. Wt
333.899
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diiodo-5-methyl-1h-pyrazole

CAS Number

6715-87-3

Product Name

3,4-Diiodo-5-methyl-1h-pyrazole

IUPAC Name

3,4-diiodo-5-methyl-1H-pyrazole

Molecular Formula

C4H4I2N2

Molecular Weight

333.899

InChI

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8)

InChI Key

FPLNGDMFVSCNHK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)I)I

Solubility

not available

3,4-Diiodo-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring. Its molecular formula is C4H4I2N2, and it has garnered interest due to its potential applications in medicinal chemistry and material science. The compound is notable for its unique structural features, which contribute to its reactivity and biological activity.

  • Enzyme inhibition: Pyrazoles can bind to enzymes and interfere with their activity [].
Typical of halogenated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of iodine atoms, which are good leaving groups. Additionally, it may be involved in cross-coupling reactions, such as the Sonogashira reaction, where it can react with alkynes in the presence of palladium catalysts to form more complex structures. Furthermore, it can also engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the iodine substituents.

Research has indicated that pyrazole derivatives, including 3,4-diiodo-5-methyl-1H-pyrazole, exhibit a range of biological activities. These compounds have been studied for their potential antibacterial properties and their ability to inhibit certain enzymes. For instance, some studies have shown that related pyrazole compounds can act as inhibitors of bacterial growth against resistant strains such as those producing New Delhi metallo-beta-lactamase (NDM-1) . The biological implications of 3,4-diiodo-5-methyl-1H-pyrazole specifically remain an area for further exploration.

The synthesis of 3,4-diiodo-5-methyl-1H-pyrazole can be achieved through several methods:

  • Halogenation: Starting from 5-methyl-1H-pyrazole, iodine can be introduced at the 3 and 4 positions through electrophilic halogenation reactions.
  • Cross-Coupling Reactions: Utilizing techniques such as the Sonogashira reaction allows for the formation of more complex derivatives by coupling with various alkynes.
  • Cyclization Reactions: The compound can also be synthesized through cyclization processes involving precursors that contain appropriate functional groups capable of forming the pyrazole ring structure.

These synthetic pathways highlight the versatility of this compound in organic synthesis.

3,4-Diiodo-5-methyl-1H-pyrazole has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics make it a candidate for developing new antibacterial agents and other pharmaceuticals.
  • Material Science: The compound may be explored for use in creating novel materials due to its unique electronic properties stemming from halogenation.
  • Chemical Research: It serves as an important intermediate in organic synthesis and may be utilized in further chemical transformations.

Interaction studies involving 3,4-diiodo-5-methyl-1H-pyrazole focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding its mechanism of action as a potential therapeutic agent. For example, docking studies have been conducted to assess how this compound interacts with specific enzymes or receptors relevant to its biological activity . Such investigations provide insights into optimizing its efficacy and minimizing potential side effects.

Several compounds share structural similarities with 3,4-diiodo-5-methyl-1H-pyrazole. These include:

Compound NameStructure FeaturesUnique Aspects
3,4-Dibromo-5-methyl-1H-pyrazoleTwo bromine substituentsExhibits different reactivity compared to iodinated analogs.
3-Iodo-5-methyl-1H-pyrazoleOne iodine substituentPotentially less reactive than diiodinated versions due to fewer halogens.
5-Methyl-1H-pyrazoleNo halogen substituentsServes as a base structure for further halogenation or functionalization.

The uniqueness of 3,4-diiodo-5-methyl-1H-pyrazole lies in its dual iodine substitution pattern which enhances its reactivity compared to other similar pyrazoles while also impacting its biological properties.

XLogP3

2

Dates

Modify: 2023-08-17

Explore Compound Types